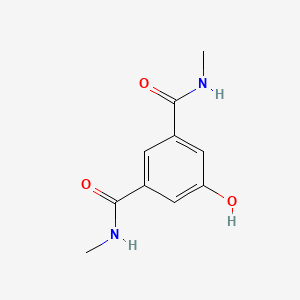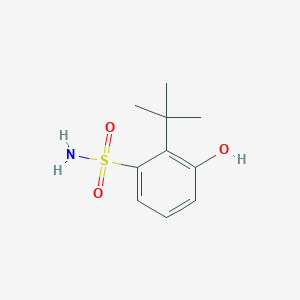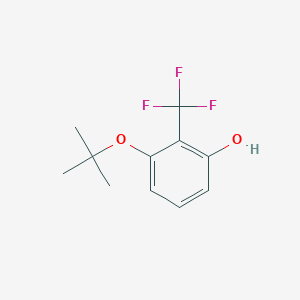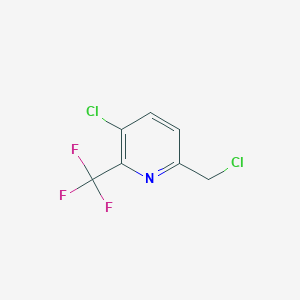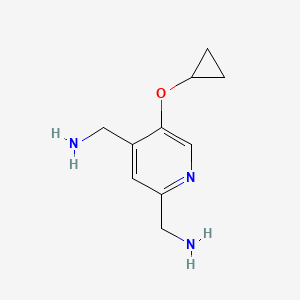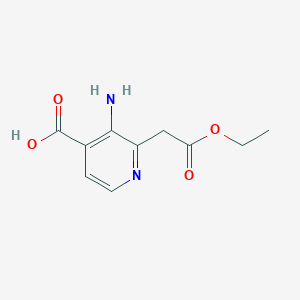
2-Formyl-6-methoxypyridine-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-6-methoxypyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C7H6ClNO4S and a molecular weight of 235.64 g/mol . This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-methoxypyridine-4-sulfonyl chloride typically involves the sulfonylation of 2-formyl-6-methoxypyridine. The reaction is carried out under controlled conditions using sulfonyl chloride reagents. The process requires careful handling of reagents and precise control of reaction parameters to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-6-methoxypyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and various substituted pyridine derivatives.
Scientific Research Applications
2-Formyl-6-methoxypyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the modification of biomolecules and the development of biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formyl-6-methoxypyridine-4-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in various organic reactions. The sulfonyl chloride group is highly reactive, allowing it to form strong covalent bonds with nucleophiles. This reactivity is harnessed in the synthesis of more complex molecules and in the modification of existing compounds .
Comparison with Similar Compounds
Similar Compounds
2-Formyl-6-methoxypyridine: Lacks the sulfonyl chloride group, making it less reactive in substitution reactions.
2-Methoxypyridine-4-sulfonyl fluoride: Contains a sulfonyl fluoride group instead of a sulfonyl chloride group, which affects its reactivity and applications.
Uniqueness
2-Formyl-6-methoxypyridine-4-sulfonyl chloride is unique due to its combination of a formyl group, a methoxy group, and a sulfonyl chloride group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical syntheses and applications.
Properties
Molecular Formula |
C7H6ClNO4S |
|---|---|
Molecular Weight |
235.65 g/mol |
IUPAC Name |
2-formyl-6-methoxypyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClNO4S/c1-13-7-3-6(14(8,11)12)2-5(4-10)9-7/h2-4H,1H3 |
InChI Key |
MMEBPMRKXFKGOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)C=O)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



